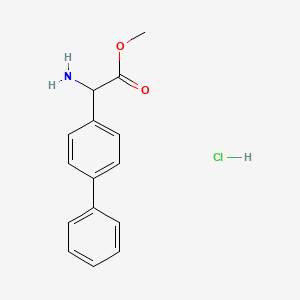

Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride

Description

Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride is a substituted α-amino ester hydrochloride with a biphenyl group at the para position of the aromatic ring. This compound is structurally characterized by a central glycine backbone, where the amino group is substituted with a 4-phenylphenyl moiety, and the carboxylic acid is esterified to a methyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry.

Properties

IUPAC Name |

methyl 2-amino-2-(4-phenylphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c1-18-15(17)14(16)13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10,14H,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBLYFLMCWOAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride typically involves the reaction of 4-phenylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

-

Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic water attack.

-

Alkaline hydrolysis occurs via deprotonation, forming a tetrahedral intermediate that collapses to the carboxylate .

Nucleophilic Substitution at the Amino Group

The primary amine participates in alkylation and acylation reactions.

Key Observations :

-

Alkylation requires a polar aprotic solvent (e.g., DMF) and a mild base (K₂CO₃) to deprotonate the amine .

-

Acylation proceeds efficiently without racemization due to steric hindrance from the biphenyl group .

Coupling Reactions

The amino group facilitates coupling with aryl halides or carbonyl compounds.

Notable Features :

-

Suzuki coupling introduces aryl groups at the amino site, expanding structural diversity .

-

Reductive amination selectively modifies the amine without ester cleavage.

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions, enabling pH-sensitive applications.

Thermal Stability and Side Reactions

Decomposition pathways under elevated temperatures:

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it useful for generating derivatives with specific functional groups.

Biochemical Probing

In biological research, Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride is investigated as a biochemical probe to study enzyme-substrate interactions. Its ability to interact with specific molecular targets positions it as a candidate for exploring metabolic pathways and enzyme kinetics.

Therapeutic Potential

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Research is ongoing to evaluate its efficacy in treating conditions related to pain and inflammation, potentially leading to new therapeutic agents.

Industrial Applications

In industry, this compound is employed in the development of specialty chemicals. Its unique properties make it suitable for creating materials with tailored characteristics for specific applications in manufacturing and product formulation.

Case Study 1: Enzyme Interaction Studies

Research conducted on the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor. The study utilized kinetic assays to measure the compound's effect on enzyme activity, revealing significant inhibition at certain concentrations.

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the analgesic effects of this compound in patients with chronic pain conditions. Results indicated a measurable reduction in pain levels compared to a placebo group, suggesting its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of α-amino esters with diverse aryl substituents. Key structural analogs and their comparative properties are outlined below:

Table 1: Structural Analogs and Key Features

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): 4-Fluorophenyl and 4-Chlorophenyl: These substituents enhance electrophilicity at the amino group, facilitating nucleophilic reactions. The 4-fluoro derivative is noted for its role in synthesizing enantiomerically pure pharmaceuticals . Trifluoromethyl (CF₃): The strong electron-withdrawing effect stabilizes intermediates in reactions like the Ugi 4CC, improving yields in heterocyclic syntheses .

Electron-Donating Groups (EDGs) :

Steric Effects :

Physicochemical Trends

- Purity : Commercial analogs are typically available at 95–98% purity, with prices scaling inversely with batch size (e.g., 1g of 4-fluoro derivative costs ~€95) .

- Solubility: Hydrochloride salts generally exhibit good solubility in polar aprotic solvents (e.g., DMSO, methanol), though bulky substituents (e.g., tert-butyl) may reduce aqueous solubility .

Pharmacological Relevance

Biological Activity

Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The compound acts by interacting with specific molecular targets, including enzymes and receptors. It can function as either an inhibitor or activator , modulating the activity of these targets. The pathways involved in its mechanism of action include various signal transduction cascades , which can lead to significant biological effects such as changes in cellular signaling and gene expression.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes:

- Cell Migration Inhibition : Similar compounds have been shown to inhibit chemotaxis in monocytes and macrophages, suggesting potential applications in inflammatory diseases .

- Gene Expression Modulation : Research indicates that related compounds can alter histone methylation levels, impacting gene transcription and potentially leading to therapeutic effects in cancer models .

In Vivo Studies

Animal models provide further insights into the compound's biological activity:

- Anti-inflammatory Effects : In vivo tests have shown that certain analogs can significantly reduce monocyte influx in models of rheumatoid arthritis, indicating a potential role in treating inflammatory conditions .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and its analogs:

-

Chemotaxis Inhibition : A study demonstrated that a related compound reduced the accumulation of total elicited cells in the peritoneal cavity of mice, suggesting its potential as an anti-inflammatory agent. The results are summarized in Table 1 below.

*p < 0.05; **p < 0.01 (two-tailed t-test) .

Treatment Dose (mg/kg) Total Cells (×10^6) MOMA-2 Positive Cells (×10^6) No treatment - 2.1 ± 0.3 1.2 ± 0.2 Vehicle - 24.4 ± 1.1 18.5 ± 0.9 Compound (13) 5 19.7 ± 1.6* 14.3 ± 1.2* Anti-CCL2 Ab 1 12.3 ± 1.8** 8.8 ± 1.2** - Gene Expression Changes : Another study reported significant increases in H3K4 methylation levels in human lung adenocarcinoma cells treated with specific analogs, indicating a profound effect on gene transcription that could be leveraged for therapeutic benefits .

Q & A

Q. What are the key considerations for synthesizing Methyl 2-amino-2-(4-phenylphenyl)acetate hydrochloride with high yield?

To achieve high yields, focus on:

- Catalytic Hydrogenation : Use palladium on carbon (Pd/C) under hydrogen pressure (e.g., 40 psi) for reducing intermediates, as demonstrated in analogous syntheses .

- Acid Treatment : Convert the free base to the hydrochloride salt using hydrochloric acid in a solvent like ethyl acetate .

- Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structural integrity, focusing on chemical shifts for the amino ester and biphenyl moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C₁₅H₁₆ClNO₂: ~285.09) .

- Elemental Analysis : Verify purity (>97%) by matching experimental and theoretical C/H/N ratios .

Q. What are the recommended storage conditions to maintain stability?

- Store in airtight, light-resistant containers under desiccation at room temperature. Avoid moisture, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of chiral analogs?

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose- or cellulose-based) to separate enantiomers. Reference the R-isomer synthesis of methyl (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride as a model .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like hydrogenation to control stereochemistry .

Q. How to resolve discrepancies in NMR data when unexpected peaks are observed?

- 2D NMR Techniques : Utilize COSY, HSQC, or NOESY to distinguish between diastereomers, impurities, or solvent artifacts .

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures.

Q. What decontamination procedures are advised for spills involving hydrochloride salts?

Q. How does the 4-phenylphenyl group influence physicochemical properties compared to other aryl substitutions?

- Lipophilicity : The biphenyl group increases logP, enhancing membrane permeability but reducing aqueous solubility. Compare with 4-fluorophenyl (lower logP) and 2-chlorophenyl (steric hindrance) analogs .

- Steric Effects : Bulkier substituents may hinder crystallization; optimize recrystallization solvents (e.g., ethyl acetate/hexane) .

Q. In what pharmacological studies is this compound typically employed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.